molecular formula C25H29N7O3S B2917784 N-cyclohexyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1095327-26-6

N-cyclohexyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide

Cat. No. B2917784
M. Wt: 507.61
InChI Key: OHTNYCVNGUTPNB-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a useful research compound. Its molecular formula is C25H29N7O3S and its molecular weight is 507.61. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Formulation Development and Stability

Parenteral Formulation Development for Positive Inotropic Agents : The degradation kinetics and solubility of a similar compound, N-cyclohexyl-N-methyl-4-(1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-2-one-7-yloxy)butyramide (RS-82856), were investigated. These studies focused on hydrolysis and oxidation kinetics, highlighting challenges in developing stable intravenous formulations for such compounds due to rapid degradation in aqueous and organic solutions (Gu et al., 1988).

Synthetic Methodology and Chemical Structure

Synthesis of New Heterocyclic Compounds : Research has been conducted on synthesizing new heterocyclic compounds containing sulfonamido moieties, which are structurally related and show potential as antibacterial agents. This work demonstrates the versatility of incorporating the sulfonamido group into complex heterocycles for enhanced biological activity (Azab et al., 2013).

Crystal Structure and Hirshfeld Interaction Studies : The crystal structure and Hirshfeld surface analysis of quinazolin-4-yl-aminobenzenesulfonamide derivatives have been explored. Such studies provide insights into the molecular interactions and stability of these compounds, contributing to the understanding of their physical and chemical properties (Kumar et al., 2018).

Biological Activity

Antibacterial and Antifungal Properties : The antibacterial and antifungal activities of heterocyclic compounds containing the sulfonamido moiety have been examined, with some compounds showing high activities. This suggests potential applications in developing new antimicrobial agents (Saleh et al., 2021).

Antilipidemic Agents : Research on novel esters with hexadecyl or cyclohexyl groups and heterocyclic rings, like quinazolines and pyrazoles, has shown promising antilipidemic activities. This indicates potential applications in treating hyperlipidemia and related cardiovascular diseases (Habib et al., 2000).

properties

IUPAC Name

N-cyclohexyl-3-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7O3S/c1-15-13-20(31-30-15)29-22(34)14-36-25-28-18-10-6-5-9-17(18)23-27-19(24(35)32(23)25)11-12-21(33)26-16-7-3-2-4-8-16/h5-6,9-10,13,16,19H,2-4,7-8,11-12,14H2,1H3,(H,26,33)(H2,29,30,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTNYCVNGUTPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide

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